1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane
Overview
Description
1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane is a useful research compound. Its molecular formula is C19H28N2O4S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.17697855 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ionic Liquids and Room Temperature Solvents
The synthesis of azepanium ionic liquids from azepane, a seven-member alicyclic secondary amine, highlights the utility of such structures in creating new families of room temperature ionic liquids. These compounds are produced through reactions with 1-bromoalkanes or 1-bromoalkoxyalkanes, leading to tertiary and quaternary azepanium salts with potential applications in green chemistry due to their wide electrochemical windows and reduced viscosities. This suggests potential environmental benefits by mitigating disposal issues related to the coproducts of diamine production in the polyamide industry (Belhocine et al., 2011).
Polyelectrolyte Membranes for Fuel Cells
Research on sulfonated poly(arylene ether sulfone) copolymers, which include methoxy groups, indicates their promising properties as polyelectrolyte membrane materials for fuel cell applications. These materials show high proton conductivity, suggesting that similar chemical functionalities could contribute to advancements in renewable energy technologies (Kim et al., 2008).
Synthesis of N-Heterocycles
The use of α-phenylvinylsulfonium salts in synthesizing N-heterocycles, including azepines, demonstrates the chemical versatility of compounds with similar structures. This method offers a concise approach to creating C-substituted morpholines, piperazines, and azepines with high levels of regio- and diastereoselectivity, which could be relevant in pharmaceutical synthesis and materials science (Matlock et al., 2015).
Polymorphism in Drug Development
Studies on ASP3026, a compound with structural similarities, including the methoxyphenyl and piperidinyl groups, focus on controlling polymorphism and monitoring solution structures via Raman spectroscopy. These investigations are crucial in pharmaceutical development, ensuring the stability and efficacy of solid drug formulations (Takeguchi et al., 2015).
Properties
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-25-17-10-9-16(19(22)20-11-5-4-6-12-20)15-18(17)26(23,24)21-13-7-2-3-8-14-21/h9-10,15H,2-8,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVWLFCPNVFRFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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